Molecular Properties and Drug-Likeness Comparison with In-Class Analogs
The target compound exhibits a calculated partition coefficient (LogP) of 1.08, which is lower than the unsubstituted phenyl analog (LogP ~1.50 estimated) and the 4-bromophenyl analog (LogP ~2.3), suggesting a distinct solubility and permeability profile that could favor CNS or aqueous assay conditions [1]. Its topological polar surface area (tPSA) is 121 Ų, which is within the range linked to blood-brain barrier penetration, unlike some bulkier analogs .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.08 (ZINC calculated) |
| Comparator Or Baseline | Unsubstituted phenyl analog: LogP ~1.50 (estimated); 4-Bromophenyl analog: LogP ~2.3 (estimated) |
| Quantified Difference | ΔLogP = -0.42 vs. phenyl analog; ΔLogP = -1.22 vs. 4-bromophenyl analog |
| Conditions | Computational prediction (ZINC15) |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and a reduced non-specific binding profile, which is a critical factor in selecting compounds for in vitro screening and in vivo pharmacokinetic studies.
- [1] ZINC Database. ZINC000000050657. Accessed May 2024. View Source
